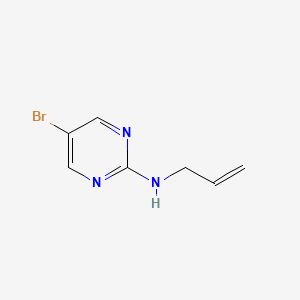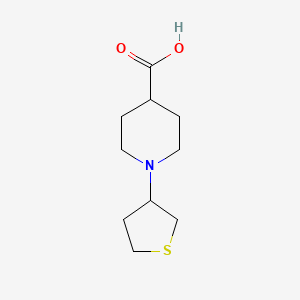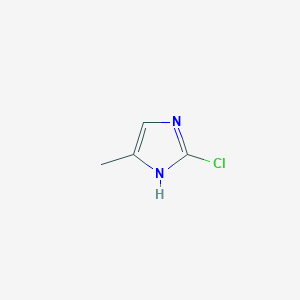![molecular formula C13H16BrNO2 B3434378 1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid CAS No. 901920-73-8](/img/new.no-structure.jpg)
1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid is a chemical compound that features a piperidine ring substituted with a bromophenylmethyl group and a carboxylic acid group
作用机制
Target of Action
It’s worth noting that piperidine derivatives have been found to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
Mode of Action
Piperidine derivatives have been associated with various modes of action depending on their specific structure and the target they interact with .
Biochemical Pathways
Piperidine derivatives are known to interact with a variety of biochemical pathways depending on their specific structure and target .
Result of Action
Piperidine derivatives have been associated with a variety of biological and pharmacological activities .
Action Environment
It’s worth noting that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid typically involves the following steps:
Formation of the Bromophenylmethyl Intermediate: The bromination of toluene to form 2-bromotoluene.
Piperidine Ring Formation: The reaction of 2-bromotoluene with piperidine under suitable conditions to form 1-[(2-bromophenyl)methyl]piperidine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions: 1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethylpiperidine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under appropriate conditions.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Phenylmethylpiperidine derivatives.
Substitution: Various substituted piperidine derivatives.
科学研究应用
1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: It is employed in the development of new materials and chemical processes.
相似化合物的比较
1-[(2-chlorophenyl)methyl]piperidine-4-carboxylic Acid: Similar structure but with a chlorine atom instead of bromine.
1-[(2-fluorophenyl)methyl]piperidine-4-carboxylic Acid: Similar structure but with a fluorine atom instead of bromine.
1-[(2-iodophenyl)methyl]piperidine-4-carboxylic Acid: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine’s size and electronegativity can affect the compound’s interactions with biological targets and its overall chemical behavior.
属性
CAS 编号 |
901920-73-8 |
|---|---|
分子式 |
C13H16BrNO2 |
分子量 |
298.18 g/mol |
IUPAC 名称 |
1-[(2-bromophenyl)methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H16BrNO2/c14-12-4-2-1-3-11(12)9-15-7-5-10(6-8-15)13(16)17/h1-4,10H,5-9H2,(H,16,17) |
InChI 键 |
WKRVZVBSIUKSES-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)O)CC2=CC=CC=C2Br |
规范 SMILES |
C1CN(CCC1C(=O)O)CC2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Tert-butyl-8-methylimidazo[1,2-a]pyridine](/img/structure/B3434347.png)




![1-[5-fluoro-2-(4-fluorophenoxy)phenyl]-N-methylmethanamine](/img/structure/B3434381.png)



